N-Isopropyl L-Valinamide
Description
Significance of Valinamide (B3267577) Scaffold in Chemical and Biological Research
The valinamide scaffold, the core structural motif of N-Isopropyl L-Valinamide, is of considerable importance in medicinal chemistry and materials science. Valine, being a chiral amino acid, imparts stereospecificity to the scaffold, which is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. acs.org
In the field of agricultural science, the valinamide scaffold is a key component of a class of fungicides known as carboxylic acid amide (CAA) fungicides. nih.gov These compounds, which include valinamide carbamates like iprovalicarb (B1672162) and benthiavalicarb-isopropyl (B606019), are effective against oomycete pathogens, which cause diseases such as late blight and downy mildew. nih.govnih.govsigmaaldrich.com The mechanism of these fungicides often involves the disruption of cell wall synthesis in the pathogens. sigmaaldrich.com
Furthermore, the valinamide scaffold is utilized in asymmetric synthesis, where it functions as a chiral auxiliary. biosynth.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic process to guide the formation of a new stereocenter with a specific orientation. The bulky isopropyl group of the valine residue can effectively shield one face of a reactive intermediate, directing an incoming chemical group to the opposite face and thereby controlling the stereochemical outcome of the reaction. biosynth.com
Overview of Key Analogues and Derivatives (e.g., HTI-286, Thiazole-Valinamide Moieties)
The structural framework of valinamide is a component of several significant and more complex derivatives that have been the subject of intensive research, particularly in oncology.
HTI-286 (Tasisulam): HTI-286, also known as tasisulam, is a synthetic analogue of hemiasterlin (B1673049), a natural tripeptide isolated from marine sponges. chemsrc.comnih.gov Hemiasterlin itself contains a valine-derived component and exhibits potent antimitotic activity by inhibiting microtubule polymerization. nih.govacs.org HTI-286 was developed through extensive structure-activity relationship (SAR) studies to optimize the properties of the natural product. nih.gov It has been investigated in clinical trials as an anticancer agent. chemsrc.com Research has shown that HTI-286 can circumvent multidrug resistance mechanisms that often render other antimicrotubule agents, like paclitaxel, ineffective. nih.gov
Thiazole-Valinamide Moieties: The incorporation of a thiazole (B1198619) ring into a valinamide structure represents another important class of derivatives. Thiazole is a heterocyclic aromatic ring containing sulfur and nitrogen, and it is a common scaffold in many biologically active compounds. When combined with the valinamide structure, it can lead to compounds with potential therapeutic applications. For example, benthiavalicarb-isopropyl is a fungicide that contains a benzothiazole (B30560) moiety linked to a valinamide core. nih.gov In drug discovery, the thiazole ring is valued for its ability to engage in various molecular interactions, and its inclusion in valinamide derivatives creates a diverse chemical space for identifying new lead compounds.
Table 2: Key Analogues and Derivatives of the Valinamide Scaffold
| Compound/Moiety | Origin/Class | Research Focus |
|---|---|---|
| HTI-286 (Tasisulam) | Synthetic analogue of hemiasterlin | Anticancer, antimicrotubule agent |
| Thiazole-Valinamide | Synthetic derivatives | Medicinal chemistry, fungicides |
| Iprovalicarb | Valinamide carbamate (B1207046) | Agricultural fungicide |
| Benthiavalicarb-isopropyl | Valinamide carbamate | Agricultural fungicide |
This table summarizes information from various research articles on valinamide derivatives. nih.govsigmaaldrich.comnih.gov
Historical Context of Valinamide Research
The research into valinamide-containing compounds has evolved from different scientific pursuits. A significant historical driver was the discovery and study of natural products from marine organisms. In the early 1990s, the isolation of hemiasterlin from marine sponges revealed a novel peptide structure with potent cytotoxic effects. acs.org This discovery spurred efforts in total synthesis and the creation of synthetic analogues like HTI-286 to improve potency and overcome supply limitations, placing the valinamide-containing core in the spotlight of anticancer research. chemsrc.comnih.gov
Concurrently, in the field of agrochemicals, the development of CAA fungicides marked another important chapter. The first CAA fungicide, dimethomorph (B118703), was introduced in 1988. researchgate.net This led to further research and the development of the valinamide carbamate subclass, including compounds like iprovalicarb. nih.gov The history of these fungicides is a story of continuous innovation to find effective and specific agents to protect crops from devastating fungal diseases. researchgate.net
More fundamentally, the use of amino acid derivatives like valinamide in asymmetric synthesis has its roots in the foundational work on chiral auxiliaries developed by chemists like Schöllkopf in the late 1970s. biosynth.com This research established the principles of using chiral molecules derived from natural sources to control the stereochemistry of chemical reactions, a cornerstone of modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5(2)7(9)8(11)10-6(3)4/h5-7H,9H2,1-4H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIJAGYKJKFWLK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of N Isopropyl L Valinamide and Its Analogues
Total Synthesis Approaches for N-Isopropyl L-Valinamide
The total synthesis of this compound [(2S)-2-amino-N-isopropyl-3-methylbutanamide] is a direct process involving the formation of an amide bond between the carboxyl group of L-valine and the amino group of isopropylamine (B41738). The primary challenge in this synthesis is to achieve chemoselectivity, ensuring the reaction occurs at the desired functional groups without unwanted side reactions, particularly at the amino group of L-valine.
To achieve this, a common strategy involves the use of a protected L-valine derivative. The amino group of L-valine is temporarily blocked with a protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This protected L-valine is then "activated" to facilitate the reaction with the weakly nucleophilic isopropylamine.
Key Steps in a Representative Synthesis:
N-Protection: The amino group of L-valine is protected. For example, reacting L-valine with di-tert-butyl dicarbonate (Boc)₂O yields N-Boc-L-valine.
Carboxyl Group Activation: The carboxylic acid of N-Boc-L-valine is activated using a coupling agent. Common coupling systems include dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate. This intermediate is highly reactive towards amines.
Amide Bond Formation: The activated N-Boc-L-valine is reacted with isopropylamine. The amine attacks the activated carbonyl carbon, forming the desired amide bond and yielding N-Boc-N-isopropyl L-valinamide.
Deprotection: The Boc protecting group is removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA), to yield the final product, this compound, usually as a salt which can then be neutralized.
This approach ensures that the chirality of the original L-valine is preserved and provides high yields of the target compound.
Synthesis of Complex Valinamide (B3267577) Analogues (e.g., HTI-286 and Thiazole-Containing Derivatives)
The this compound scaffold is a component of more complex and pharmacologically active molecules. The synthesis of these analogues involves multi-step sequences and sophisticated organic chemistry techniques.
HTI-286 (Taltobulin): HTI-286 is a potent synthetic analogue of the marine natural product hemiasterlin (B1673049), which has been evaluated in clinical trials as an antimicrotubule agent. acs.orgnih.govaacrjournals.org Its structure contains a modified valinamide moiety. The synthesis of HTI-286 and related compounds is a convergent process where individual amino acid fragments are synthesized separately and then coupled together. acs.org
A general synthetic strategy involves:
Fragment Synthesis: The molecule is conceptually broken down into constituent amino acid-like fragments. One of the most challenging steps is the synthesis of the "A-piece," a complex, non-proteinogenic amino acid which requires careful construction of the carbon skeleton and stereochemical control. acs.org
Peptide Coupling: The synthesized fragments are sequentially linked using standard peptide coupling reactions, similar to the methods described for the parent this compound but repeated multiple times to build the larger peptide-like structure. acs.org The convergent nature of this strategy allows for the rapid synthesis of various analogues for structure-activity relationship (SAR) studies. researchgate.net
Thiazole-Containing Derivatives: Thiazole (B1198619) rings are important heterocyclic motifs found in many biologically active compounds, including some antibiotics and anticancer agents. nih.gov Incorporating a thiazole ring into a valinamide analogue can impart unique pharmacological properties. The synthesis of such derivatives typically involves forming the thiazole ring and then coupling it to the valinamide scaffold, or vice-versa.
A common method for thiazole synthesis is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide. pharmaguideline.com For example, a 2-bromo-ketone intermediate can be reacted with a thioamide to construct the thiazole ring. nih.gov Once the functionalized thiazole is prepared (e.g., a thiazole with a carboxylic acid group), it can be coupled to an L-valine derivative using standard amidation techniques to form the final analogue. mdpi.com
Intermediate Synthesis for this compound Scaffolds
The efficient synthesis of this compound and its analogues relies on the availability of key intermediates. For the parent compound, the primary intermediates are L-valine and isopropylamine. For more complex structures, specialized intermediates are required.
A crucial aspect of intermediate synthesis is the use of protecting groups . As amino acids are bifunctional, one group must be masked to allow selective reaction at the other.
| Intermediate Type | Example | Purpose in Synthesis |
| N-Protected L-Valine | N-Boc-L-valine, N-Cbz-L-valine | Prevents the amino group from reacting during activation and coupling of the carboxylic acid. |
| Activated L-Valine | N-Boc-L-valine NHS ester | A stable but reactive intermediate that readily forms an amide bond with an amine. |
| Heterocyclic Intermediates | 5-acetyl-4-methyl-2-(methylamino)thiazole | A starting material that can be further functionalized (e.g., via bromination) to create a reactive site for coupling to a peptide scaffold. nih.gov |
| α-Haloketones | 2-bromo-1-(thiazol-5-yl)ethan-1-one | A key reactant for Hantzsch thiazole synthesis to build the heterocyclic core of an analogue. nih.gov |
The synthesis of these intermediates is a foundational step that enables the modular assembly of complex valinamide derivatives.
Derivatization Strategies for Structural Modification
Structural modification of the this compound scaffold is essential for optimizing its properties for specific applications, such as improving potency or metabolic stability in drug discovery. Derivatization can occur at the N-terminus (amino group), the C-terminus (amide), or the valine side chain.
Carbamatization involves the reaction of the N-terminal amino group of an L-valine derivative to form a carbamate (B1207046). This transformation is widely used both for installing protecting groups (like Boc and Cbz) and for creating analogues with altered biological activity. The reaction typically involves treating the amino group with a chloroformate or a similar reagent in the presence of a base. The resulting carbamate linkage can significantly change the polarity, hydrogen-bonding capacity, and metabolic stability of the parent molecule.
Amidation is the core reaction for synthesizing the parent compound and for extending it into larger peptide-like structures. researchgate.net The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, forming water as a byproduct. youtube.com In the laboratory, this reaction requires the activation of the carboxylic acid to overcome a high activation energy barrier.
A wide array of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side products, especially racemization.
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |
| Phosphonium Salts | BOP, PyBOP | Form active esters that readily react with amines. |
| Uronium/Aminium Salts | HBTU, HATU | Similar to phosphonium salts, they generate active esters, often with faster reaction rates and lower racemization. |
The choice of coupling reagent and additives (like HOBt or HOAt) is critical for achieving high yields and preserving the stereochemical integrity of the chiral centers in the molecule. estranky.sk Advanced techniques like native chemical ligation can also be employed to form peptide bonds at sterically hindered residues like valine by using a chemoselective reaction between a peptide thioester and an N-terminal cysteine-like residue. nih.gov
Investigation of Biological Activities and Molecular Mechanisms of N Isopropyl L Valinamide Analogues
Structure-Activity Relationship (SAR) Studies of Valinamide (B3267577) Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For valinamide derivatives, particularly analogues of the potent antimitotic agent hemiasterlin (B1673049) and its synthetic counterpart HTI-286, SAR studies have elucidated key structural features required for their potent cytotoxic and antimicrotubule activities. nih.govacs.org
Key findings from SAR studies indicate:
The A Segment: Modifications to the N,β,β-trimethyl-L-phenylalanyl unit (Segment A) have been investigated. Analogues containing various aromatic rings in this segment have been synthesized, with studies showing that those with a meta-substituted phenyl ring exhibit comparable activity to the parent compound, HTI-286, in both tubulin polymerization inhibition and cell proliferation assays. nih.gov
The B Segment: The central amino acid segment is also critical for activity.
The C Segment: The N,3-dimethyl-L-valinamide portion is a crucial component. Alterations in this region can significantly impact the compound's ability to interact with its biological target.
One particularly potent synthetic analogue, designated SPA110, demonstrated superior in vitro cytotoxicity and antimitotic activity compared to the natural hemiasterlin, highlighting the success of SAR-guided drug design. nih.gov These studies identify regions of the molecule essential for high potency and other areas that can be modified to improve pharmacological properties. acs.org
Interactive Table: SAR Findings for Hemiasterlin Analogues
| Molecular Segment | Modification | Impact on Activity | Reference |
| Segment A (Phenylalanine derivative) | Meta-substituted phenyl ring | Comparable activity to HTI-286 | nih.gov |
| Segment A | Various aromatic rings | Activity is sensitive to substitution pattern | nih.gov |
| Overall Structure | Synthesis of analogue SPA110 | More potent cytotoxicity than natural hemiasterlin | nih.gov |
Interaction with Cellular Targets and Pathways
The primary mechanism of action for N-Isopropyl L-Valinamide analogues like HTI-286 is the disruption of microtubule integrity and function. This initial interaction triggers a series of downstream cellular events, including mitotic arrest and programmed cell death.
Hemiasterlin and its synthetic analogues are potent antimicrotubule agents. nih.gov They exert their effects by directly interacting with tubulin, the protein subunit of microtubules. Unlike taxanes, which stabilize microtubules, these valinamide-containing peptides inhibit tubulin polymerization and, at sufficient concentrations, cause the depolymerization of existing microtubules. nih.govaacrjournals.orgnih.gov
Research has shown that these compounds bind to the Vinca-peptide site on β-tubulin, disrupting the normal dynamic instability of microtubules. nih.govaacrjournals.org This suppression of microtubule dynamics is a key antitumor action, as it prevents the formation of a functional mitotic spindle, which is essential for cell division. aacrjournals.org The interaction disrupts the delicate balance of microtubule growth and shortening, which is critical for chromosome segregation. nih.govnih.gov
By disrupting microtubule dynamics and preventing the formation of a proper mitotic spindle, valinamide analogues activate the spindle assembly checkpoint (SAC). tdl.org The SAC is a crucial cellular surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing the cell to proceed to anaphase. nih.gov
Activation of the SAC by damaged or improperly formed spindles leads to a halt in the cell cycle at the metaphase stage of mitosis, an event known as mitotic arrest. nih.govnih.gov Studies on hemiasterlin, hemiasterlin A, hemiasterlin B, and the synthetic analogue HTI-286 have all confirmed their ability to induce a potent mitotic arrest in various cancer cell lines at nanomolar concentrations. nih.govnih.govresearchgate.net This prolonged block in mitosis is a direct consequence of their microtubule-depolymerizing activity. nih.gov
Cells that are unable to resolve a prolonged mitotic arrest are ultimately directed to undergo programmed cell death, or apoptosis. nih.govnih.gov This is a common fate for cells treated with microtubule-targeting agents. nih.govelsevierpure.com The synthetic analogue HTI-286 has been shown to induce apoptosis following mitotic arrest. nih.govresearchgate.net
The transition from mitotic arrest to apoptosis is a complex process. It is believed that the sustained activation of the spindle assembly checkpoint and the prolonged arrest itself generate pro-apoptotic signals. nih.govnih.gov A key event in this process is the degradation of anti-apoptotic proteins, such as Mcl-1, which normally prevent the activation of the apoptotic cascade. embopress.org During a prolonged mitotic block, the levels of these protective proteins decrease, eventually falling below a critical threshold. This tipping of the balance toward pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization, activation of the caspase cascade, and execution of the apoptotic program. nih.govembopress.org
While the primary target of these compounds is tubulin, their downstream effects can modulate various signaling pathways.
VEGFR2: There is currently no direct evidence to suggest that this compound analogues are inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 inhibitors typically belong to different chemical classes, such as those based on furopyrimidine or thienopyrimidine scaffolds, and function by blocking the ATP-binding site of the kinase domain to inhibit angiogenesis. mdpi.comnih.gov
Procaspase-7: Procaspase-7 is an inactive zymogen that, upon cleavage, becomes the active effector caspase-7, which plays a role in executing apoptosis. d-nb.info Rather than inhibiting procaspase-7, microtubule-disrupting agents like valinamide analogues promote its activation as a downstream consequence of inducing apoptosis. The apoptotic pathway triggered by mitotic arrest involves the activation of initiator caspases (like caspase-9), which in turn cleave and activate effector procaspases, including procaspase-3 and procaspase-7, to dismantle the cell. d-nb.info
PKB (Akt): The Protein Kinase B (Akt) signaling pathway is a major pro-survival pathway that is often hyperactivated in cancer. nih.gov Some studies have investigated the combination of hemiasterlin derivatives with Akt inhibitors. For example, the hemiasterlin derivative (R)(S)(S)-BF65 was shown to act synergistically with the Akt inhibitor MK-2206 to suppress ovarian cancer cell growth. nih.gov While (R)(S)(S)-BF65 itself induced apoptosis by inactivating the anti-apoptotic protein Bcl-2 and downregulating Mcl-1, the combination also effectively inhibited the Akt pathway. nih.gov This suggests that while the valinamide analogue's primary effect is not Akt inhibition, its downstream pro-apoptotic signals can be enhanced by simultaneous blockade of this key survival pathway.
Derivatives of amino acids, including valine, have been explored for their ability to inhibit various enzymes. While the primary focus for this compound analogues has been on their antimicrotubule activity, related structures show a capacity for enzyme inhibition.
For instance, synthetic amino acid derivatives have been assessed for their inhibitory effects on digestive enzymes. These studies aim to develop therapeutic agents against metabolic disorders. Similarly, sulfonylated derivatives of L-valine hydroxamate have been synthesized and assayed as inhibitors of Clostridium histolyticum collagenase, a zinc-containing enzyme. In these studies, the hydroxamate derivatives were found to be significantly more active than the corresponding carboxylates, with activity depending on the nature of the substituted moieties.
Interactive Table: Enzyme Inhibition by Valine Derivatives
| Compound Class | Target Enzyme | Biological Context | Finding |
| Sulfonylated L-valine hydroxamates | Clostridium histolyticum collagenase | Bacterial infection | Hydroxamate derivatives are potent inhibitors. |
| Synthetic amino acid derivatives | Digestive enzymes (e.g., α-amylase, lipase) | Metabolic disorders | Potential for reducing intestinal fat and glucose absorption. |
Antifungal Activities of Valinamide Carbamate (B1207046) Derivatives
Valinamide carbamates are recognized as a significant class of agricultural fungicides, demonstrating notable efficacy against oomycete pathogens, a group of destructive plant pathogens. rsc.org Research into analogues of this compound has led to the development of various derivatives with potent antifungal properties. These compounds are of particular interest due to their targeted activity and generally low toxicity toward mammalian cells. rsc.org
Activity against Phytopathogenic Fungi (e.g., Phytophthora capsici, Pseudoperonospora cubensis)
Derivatives of valinamide carbamate have shown considerable in vitro and in vivo activity against several economically important phytopathogenic fungi. Notably, their efficacy against Phytophthora capsici, the causative agent of Phytophthora blight in various vegetable crops, and Pseudoperonospora cubensis, which causes downy mildew in cucurbits, has been a primary focus of investigation.
In the pursuit of more potent fungicides, a series of substituted 1-phenyl-2-phenoxyethylamino valinamide carbamate derivatives were synthesized. rsc.org Among these, certain compounds demonstrated superior fungicidal activity compared to existing commercial fungicides. For instance, one derivative, compound 8b , exhibited significantly higher in vitro activity against Phytophthora capsici than the established fungicide iprovalicarb (B1672162) and showed potency comparable to mandipropamid. rsc.org Furthermore, many of these synthesized compounds displayed substantial in vivo fungicidal activity against Pseudoperonospora cubensis. At a concentration of 6.25 µg/mL, the fungicidal activities of several derivatives were greater than 30%, surpassing the 27% activity of the control fungicide dimethomorph (B118703) at the same concentration. rsc.org
Similarly, research on N-benzhydryl valinamide carbamate derivatives has yielded compounds with promising antifungal profiles. rsc.org Bioassays confirmed that some of these analogues possess very good in vitro fungicidal activity against Phytophthora capsici and effective in vivo activity against Pseudoperonospora cubensis. rsc.org One particular analogue with dimethoxy substituted aromatic rings showed higher in vitro fungicidal activity against Phytophthora capsici than iprovalicarb. rsc.org
Further modifications, such as the synthesis of threoninamide (B1605207) carbamate derivatives, have also resulted in compounds with excellent antifungal activity against P. capsici, with some exhibiting EC₅₀ values below 1 µg/mL. nih.govtandfonline.com Specifically, compound I-24 had an EC₅₀ of 0.14 µg/mL against P. capsici, which is more potent than the control, dimethomorph (EC₅₀ = 0.37 µg/mL). nih.govtandfonline.com Several of these threoninamide derivatives also showed a moderate control effect of over 50% against Pseudoperonospora cubensis in greenhouse trials at a concentration of 6.25 µg/mL. nih.govtandfonline.com
The table below summarizes the in vitro antifungal activity of selected valinamide carbamate derivatives against Phytophthora capsici.
| Compound | EC₅₀ (µg/mL) against P. capsici | Reference Fungicide | EC₅₀ (µg/mL) against P. capsici |
| I-24 | 0.14 | Dimethomorph | 0.37 |
| 5c | 0.43 | - | - |
| 5g | 0.49 | - | - |
| 5h | 0.15 | - | - |
| 5o | 0.31 | - | - |
Influence of Chirality on Antifungal Activity
The stereochemistry of this compound analogues plays a crucial role in their antifungal efficacy. The specific spatial arrangement of atoms in these chiral molecules can significantly impact their interaction with target sites within the fungal cells.
A study investigating the diastereomers of isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate clearly demonstrated this stereochemical influence on activity against Phytophthora capsici. researchgate.net The four isolated chiral compounds exhibited a wide range of antifungal potencies. researchgate.net
The results indicated that one diastereomer, 4b , possessed remarkably high activity against P. capsici, with an EC₅₀ value of 0.078 µg/mL. researchgate.net This was significantly more potent than the other diastereomers and the positive control, dimethomorph. researchgate.net In contrast, another diastereomer, 4d , showed considerably weaker activity, with an EC₅₀ value of 44.4 µg/mL. researchgate.net This stark difference in fungicidal activity between the stereoisomers underscores the importance of chirality in the design of effective valinamide carbamate-based fungicides. researchgate.net
The table below presents the in vitro antifungal activity of the different diastereomers against Phytophthora capsici.
| Diastereomer | EC₅₀ (µg/mL) against P. capsici |
| 4a | 1.30 |
| 4b | 0.078 |
| 4c | 1.85 |
| 4d | 44.4 |
In-depth Analysis of this compound Not Possible Due to Lack of Available Scientific Literature
A thorough investigation for scientific literature detailing the advanced analytical methodologies for the chemical compound this compound (CAS Number: 882528-81-6) has revealed a significant lack of published research. Specific, detailed findings and data pertaining to the analysis of this particular compound are not available in the public scientific domain. As a result, it is not possible to construct an article that adheres to the requested outline with the required level of scientific accuracy, detailed research findings, and data tables.
The requested article structure focused on highly specific analytical techniques:
Advanced Analytical Methodologies for N Isopropyl L Valinamide Analysis
Chiral Derivatization Strategies for Enantioseparation
Application of Marfey's Reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide, L-FDVA)
While these techniques are standard and widely published for a vast range of chemical compounds, including structurally similar amino acid amides, no specific methods, validation data, or research applications appear to have been published for N-Isopropyl L-Valinamide itself.
It is important to note the distinction between the subject compound, This compound , and the similarly named analytical reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) , also known as a variant of Marfey's reagent. L-FDVA is a chemical used to derivatize other compounds (specifically primary and secondary amines) to determine their stereochemistry. A significant body of literature exists for the application of Marfey's reagent, but this does not provide analytical data for this compound as the analyte.
Given the strict requirement for scientifically accurate, detailed research findings and data tables focused solely on this compound, the generation of the requested article is not feasible without resorting to speculation or hypothetical scenarios, which would not meet the required standards of accuracy and evidence-based content.
Emerging Applications and Broader Research Areas of N Isopropyl L Valinamide and Its Derivatives
Utilization as Chiral Reagents and Auxiliaries in Organic Synthesis
In the field of organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries introduce a chiral environment, directing the formation of one stereoisomer over another, and can be subsequently removed and ideally recycled. wikipedia.org
N-Isopropyl L-Valinamide, possessing a chiral center derived from the naturally occurring amino acid L-valine, is a prime candidate for use as a chiral auxiliary. The fundamental principle of a chiral auxiliary is to convert a prochiral substrate into a diastereomeric intermediate. The existing chirality of the auxiliary then influences the approach of a reagent, leading to a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved from the product.
The use of amino acid-derived auxiliaries is a well-established strategy in asymmetric synthesis. nih.gov For instance, chiral oxazolidinones, often derived from amino acids, are widely used to direct asymmetric alkylation and aldol reactions. wikipedia.org Similarly, derivatives of amino acids can be employed in the synthesis of chiral amines, which are crucial components of many pharmaceuticals. yale.edunih.gov While specific, widely-cited examples of this compound as a commercialized chiral auxiliary are not prevalent in the literature, its structural motifs are indicative of its potential. The valine backbone provides a rigid and predictable chiral scaffold, and the isopropyl groups can provide steric hindrance to effectively bias the facial selectivity of reactions.
Key steps in the application of a chiral auxiliary like this compound would involve:
Attachment: The this compound is covalently attached to a prochiral substrate (e.g., a ketone, enolate, or imine).
Diastereoselective Reaction: The resulting chiral intermediate undergoes a reaction where the auxiliary directs the stereochemical outcome.
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.
The development of novel and efficient chiral auxiliaries remains an active area of research, and compounds like this compound represent a readily accessible and potentially effective tool for asymmetric synthesis. tdl.org
Integration in Antibody-Drug Conjugates (ADCs) as Payloads
Antibody-drug conjugates (ADCs) are a revolutionary class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent, often referred to as the "payload". nih.gov The linker, which connects the antibody to the payload, is a critical component of an ADC, designed to be stable in circulation and to release the payload at the tumor site. nih.gov
Valine-containing dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are among the most common and effective linkers used in ADCs. nih.govresearchgate.net These linkers are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are upregulated in many tumor cells. This enzymatic cleavage ensures the specific release of the cytotoxic payload within the target cancer cells. nih.gov
While this compound itself is not a standard payload, its valine structure is highly relevant to ADC technology. Research into novel payloads and linkers is a continuous effort to improve the efficacy and therapeutic window of ADCs. Derivatives of this compound could be explored in several ways:
As part of a novel linker system: The valinamide (B3267577) structure could be incorporated into new dipeptide or polypeptide linkers to modulate their cleavage properties and stability.
As a component of a novel payload: The structural features of this compound could be integrated into the design of new cytotoxic agents. Many ADC payloads are natural products or their derivatives, and the incorporation of amino acid-derived fragments can influence their solubility, stability, and interaction with their biological targets. nih.gov For example, tubulysins, a class of potent antimitotic peptides used as ADC payloads, are linear tetrapeptides containing tubuvaline. nih.gov
The table below summarizes common valine-containing linkers and payloads, highlighting the importance of the valine motif in ADC design and the potential for exploring novel derivatives like this compound.
| Component Type | Example | Description | Role of Valine Moiety |
| Linker | Valine-Citrulline (Val-Cit) | A dipeptide linker that is cleaved by cathepsin B in the lysosome of cancer cells. | Provides the recognition site for enzymatic cleavage. |
| Linker | Valine-Alanine (Val-Ala) | Another dipeptide linker with similar properties to Val-Cit, also cleaved by lysosomal proteases. | Serves as the substrate for tumor-associated proteases. |
| Payload Class | Auristatins (e.g., MMAE) | Potent antimitotic agents that are often linked to the antibody via a valine-containing linker. | The overall structure, including the linker, is crucial for efficacy. |
| Payload Class | Tubulysins | Natural anti-mitotic peptides that inhibit tubulin polymerization. | The peptide backbone contains valine or its derivatives. |
Detection and Environmental Presence in Consumer Products
The increasing use of a wide array of chemical compounds in consumer products necessitates the development of analytical methods to monitor their presence in the environment and assess potential human exposure. Amino acids and their derivatives are used in various consumer products, including cosmetics, personal care items, and nutritional supplements, where they function as skin and hair conditioning agents or surfactants. nih.gov
While there is no widespread documentation of this compound as a high-volume consumer product ingredient, its structural similarity to other amino acid amides suggests that it could potentially be found in such products. The environmental fate and presence of such specialty chemicals are of growing interest.
The detection and quantification of this compound in environmental samples (e.g., wastewater, soil) or consumer products would rely on established analytical chemistry techniques. The primary methods for amino acid analysis include: molecularcloud.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating components of a mixture. For a chiral compound like this compound, chiral HPLC columns would be necessary to separate its enantiomers. molecularcloud.org
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and specific detection by measuring the mass-to-charge ratio of ions. This allows for the unambiguous identification and quantification of the target compound even at trace levels. molecularcloud.org
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility and can be a powerful tool for the analysis of amino acids and their derivatives. nih.gov
A general workflow for the analysis of this compound in a complex matrix would involve:
| Step | Description |
| 1. Sample Preparation | Extraction of the analyte from the sample matrix (e.g., solid-phase extraction from water, solvent extraction from a consumer product). |
| 2. Chromatographic Separation | Injection of the extract into an HPLC system, potentially with a chiral column, to separate this compound from other compounds. |
| 3. Detection and Quantification | Detection using a mass spectrometer or other suitable detector. Quantification is typically achieved by comparing the signal of the analyte to that of a known standard. |
The development of such analytical methods is crucial for regulatory monitoring and for understanding the environmental footprint of specialty chemicals.
Potential in Material Science (e.g., Nonlinear Optical Properties)
Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data processing, telecommunications, and photonics. nih.gov A key property of NLO materials is their ability to generate second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. youtube.com This effect only occurs in materials that lack a center of symmetry (non-centrosymmetric). youtube.com
Chiral molecules, by their very nature, crystallize in non-centrosymmetric space groups. nih.gov This makes them excellent candidates for the development of new NLO materials. acs.orgnih.gov The crystalline structure of organic compounds derived from amino acids has been shown to exhibit significant NLO properties. sciencepublishinggroup.com
This compound, as a chiral molecule, has the potential to form crystalline structures with desirable NLO properties. The presence of polarizable groups, such as the amide functionality, can contribute to a large second-order nonlinear susceptibility. The specific crystal packing and intermolecular interactions, such as hydrogen bonding, will ultimately determine the magnitude of the NLO effect. nih.gov
While the NLO properties of this compound have not been extensively studied, the table below presents the SHG efficiency of some related chiral organic crystals to illustrate the potential of this class of materials.
| Compound | Crystal System | SHG Efficiency (relative to KDP) |
| L-Valine Zinc Hydrochloride | Monoclinic | Not specified, but exhibits NLO properties |
| Chiral Schiff-base crystals | Orthorhombic | Up to 12 times that of KDP |
| N,N'-bis(benzoyl)-(1R,2R)-diaminocyclohexane | (chiral) | Appreciable SHG response |
| Potassium Dihydrogen Phosphate (KDP) is a standard reference material for SHG measurements. |
The investigation of the crystal structure and NLO properties of this compound and its derivatives could lead to the development of new, efficient, and cost-effective materials for photonic applications. nih.gov
Role in Natural Product Chemistry and Peptide Research
Peptides and natural products are a rich source of therapeutic agents and biological probes. The synthesis of peptides and the modification of natural products are cornerstone activities in medicinal chemistry and drug discovery. danielromogroup.comresearchgate.net
This compound can serve as a valuable building block in these areas. In peptide synthesis, the standard methodology involves the sequential coupling of amino acids. bachem.comuci.edu this compound could be used to introduce a C-terminal valine residue with a protected amide. The isopropylamide group could modulate the peptide's solubility, membrane permeability, and resistance to enzymatic degradation. The synthesis of peptide amides is an important strategy for mimicking the C-terminus of naturally occurring peptides and for improving their pharmacokinetic properties. google.com
Furthermore, the synthesis of derivatives of natural products is a common strategy to explore structure-activity relationships (SAR) and to develop analogs with improved properties. danielromogroup.com this compound could be incorporated into the structure of a natural product to create novel derivatives. This could be achieved through total synthesis or by modifying the natural product itself. The introduction of the N-isopropyl valinamide moiety could alter the compound's biological activity, selectivity, or metabolic stability.
The versatility of this compound as a synthetic building block is summarized below:
| Application Area | Potential Use of this compound |
| Peptide Synthesis | As a C-terminal building block to introduce a valinamide moiety, potentially enhancing stability and bioavailability. |
| Natural Product Modification | As a fragment to be incorporated into the structure of a natural product to generate novel derivatives with altered biological profiles. |
| Combinatorial Chemistry | As a scaffold for the creation of libraries of chiral compounds for high-throughput screening. |
The exploration of this compound in peptide and natural product chemistry is an emerging area that holds promise for the discovery of new bioactive molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Isopropyl L-Valinamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling L-valine with isopropylamine using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions. Post-synthesis, purity should be assessed via HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and confirmed by -NMR (e.g., verifying methyl group signals at δ 1.0–1.2 ppm for isopropyl moieties). Mass spectrometry (ESI-MS) is critical for confirming molecular weight (e.g., exact mass 400.14466 Da ). Always compare results against reference standards from authoritative databases like NIST Chemistry WebBook .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Confirm amide bonds (C=O stretch ~1650 cm, N–H bend ~1550 cm).
- NMR : -NMR to resolve stereochemistry and confirm branching.
- HPLC-MS : Quantify impurities and validate molecular ion peaks.
- PSA (Polar Surface Area) : Calculated values (e.g., 121.8 ) should align with experimental data to verify solubility and permeability.
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing using buffers (pH 1–9) at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC peak area reduction and identify byproducts using LC-MS/MS. Include controls with inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or measurement techniques. Use a standardized shake-flask method with UV-Vis quantification (λmax ~210 nm). Validate against computational predictions (e.g., Hansen solubility parameters) and report solvent dielectric constants. Cross-reference with peer-reviewed studies using identical analytical conditions .
Q. How can computational modeling optimize the design of this compound derivatives for targeted drug delivery?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against target receptors (e.g., enzyme active sites). Use QSAR models to predict pharmacokinetic properties (logP, PSA) and refine synthesis priorities. Validate in vitro using fluorescence anisotropy or SPR binding assays .
Q. What are the best practices for integrating this compound into stimuli-responsive hydrogels, and how do experimental outcomes vary with polymerization methods?
- Methodological Answer : Incorporate the compound into N-isopropylacrylamide (NIPA) hydrogels via free-radical polymerization. Compare surfactant-free precipitation vs. emulsion methods:
- Precipitation polymerization : Yields monodisperse particles but requires strict temperature control (e.g., 70°C under N).
- Emulsion polymerization : Enhances drug loading capacity but may introduce surfactant residues.
Characterize phase transition (LCST) via DSC and validate drug release profiles using Franz diffusion cells .
Q. How should researchers address ethical and methodological challenges in preclinical studies involving this compound?
- Methodological Answer : Follow NIH guidelines for animal studies:
- Use double-blinded dosing in rodent models to minimize bias.
- Include positive/negative controls (e.g., saline and a known bioactive analog).
- Report pharmacokinetic parameters (C, AUC) with 95% confidence intervals and justify sample sizes using power analysis (α=0.05, β=0.2) .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC values. For multi-variable datasets, apply ANOVA with post-hoc Tukey tests. Report p-values and effect sizes (Cohen’s d) to distinguish clinical vs. statistical significance .
Q. How can researchers validate the reproducibility of synthesis protocols across laboratories?
- Methodological Answer : Adopt the ARRIVE guidelines for detailed reporting:
- Specify reagent vendors (e.g., Sigma-Aldrich vs. TCI America) and lot numbers.
- Publish step-by-step videos or supplemental protocols for critical steps (e.g., amine coupling).
- Share raw NMR/HPLC files in open-access repositories for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
